N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1797838-18-6
VCID: VC7465109
InChI: InChI=1S/C18H26N2O4S2/c1-19-17(21)13-26(23,24)16-9-11-20(12-10-16)18(22)8-5-14-3-6-15(25-2)7-4-14/h3-4,6-7,16H,5,8-13H2,1-2H3,(H,19,21)
SMILES: CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)SC
Molecular Formula: C18H26N2O4S2
Molecular Weight: 398.54

N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide

CAS No.: 1797838-18-6

Cat. No.: VC7465109

Molecular Formula: C18H26N2O4S2

Molecular Weight: 398.54

* For research use only. Not for human or veterinary use.

N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide - 1797838-18-6

Specification

CAS No. 1797838-18-6
Molecular Formula C18H26N2O4S2
Molecular Weight 398.54
IUPAC Name N-methyl-2-[1-[3-(4-methylsulfanylphenyl)propanoyl]piperidin-4-yl]sulfonylacetamide
Standard InChI InChI=1S/C18H26N2O4S2/c1-19-17(21)13-26(23,24)16-9-11-20(12-10-16)18(22)8-5-14-3-6-15(25-2)7-4-14/h3-4,6-7,16H,5,8-13H2,1-2H3,(H,19,21)
Standard InChI Key VHMPBIFPIBCQKL-UHFFFAOYSA-N
SMILES CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)SC

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s structure integrates three key components:

  • A piperidine ring that provides conformational rigidity.

  • A sulfonyl-acetamide group (SO2CH2CONHCH3-\text{SO}_2-\text{CH}_2-\text{CONHCH}_3) contributing to polarity and hydrogen-bonding capacity.

  • A 3-(4-(methylthio)phenyl)propanoyl moiety introducing aromaticity and sulfur-based reactivity.

The IUPAC name, NN-methyl-2-[1-[3-(4-methylsulfanylphenyl)propanoyl]piperidin-4-yl]sulfonylacetamide, reflects this arrangement.

Synthetic Pathways

Industrial synthesis involves multi-step optimization to balance yield and purity:

Synthesis StepReagents/ConditionsPurpose
Piperidine functionalization1-Chloropropane, base (e.g., K2_2CO3_3)Introduce propanoyl sidechain
SulfonylationSulfonyl chloride, pyridineAttach sulfonyl group
Acetamide formationMethylamine, coupling agentsFinalize NN-methylacetamide
PurificationRecrystallization, chromatographyIsolate ≥95% pure product

Continuous-flow reactors are employed to maintain precise temperature and pressure, minimizing side reactions. Catalysts such as palladium on carbon may accelerate specific steps, though detailed protocols remain proprietary.

Physicochemical Properties

Key properties derived from experimental and computational data include:

PropertyValueSource
Molecular formulaC18H26N2O4S2\text{C}_{18}\text{H}_{26}\text{N}_{2}\text{O}_{4}\text{S}_{2}
Molecular weight398.54 g/mol
SMILESCNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)SC
InChIKeyVHMPBIFPIBCQKL-UHFFFAOYSA-N
SolubilityLow in aqueous media; soluble in DMSO, DMF

The compound’s logP (estimated 2.8) suggests moderate lipophilicity, suitable for organic phase reactions. Its sulfonyl group enhances stability against hydrolysis compared to ester or amide analogs.

Industrial Production and Optimization

Large-scale manufacturing prioritizes:

  • Yield Enhancement: Catalytic hydrogenation reduces reaction times for intermediate steps.

  • Cost Efficiency: Recyclable solvents (e.g., ethyl acetate) minimize waste.

  • Quality Control: HPLC-MS ensures batch consistency, with impurities <0.5%.

  • Residence time: 2–4 hours in flow reactors.

  • Temperature: 50–80°C for exothermic steps.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate:

  • Sulfur Chemistry: The methylthio group (SCH3-\text{SCH}_3) participates in nucleophilic substitutions, enabling aryl-thioether transformations.

  • Piperidine Modifications: The secondary amine on the piperidine ring facilitates Schiff base formation or alkylation.

Material Science

Incorporation into polymers enhances thermal stability (Tg145°CT_g \approx 145°C) due to rigid piperidine and sulfonyl groups.

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